molecular formula C29H31N5O5 B14270353 D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide CAS No. 162851-96-9

D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide

Cat. No.: B14270353
CAS No.: 162851-96-9
M. Wt: 529.6 g/mol
InChI Key: QCZCANASBXZILB-ZNZIZOMTSA-N
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Description

D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and the introduction of the nitrophenyl group. The process often starts with the protection of amino groups, followed by the coupling of D-proline and L-phenylalanine using reagents like carbodiimides. The nitrophenyl group is then introduced through nitration reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: Utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting proteases.

Industry:

Mechanism of Action

The mechanism of action of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in enzyme conformation and function, affecting various biochemical pathways.

Comparison with Similar Compounds

  • D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide
  • L-Argininamide, D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-

Comparison:

Properties

CAS No.

162851-96-9

Molecular Formula

C29H31N5O5

Molecular Weight

529.6 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H31N5O5/c35-27(24-12-7-17-30-24)32-26(19-21-10-5-2-6-11-21)29(37)33-25(18-20-8-3-1-4-9-20)28(36)31-22-13-15-23(16-14-22)34(38)39/h1-6,8-11,13-16,24-26,30H,7,12,17-19H2,(H,31,36)(H,32,35)(H,33,37)/t24-,25+,26+/m1/s1

InChI Key

QCZCANASBXZILB-ZNZIZOMTSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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